molecular formula C15H11N3O3 B2827694 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1081120-82-2

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2827694
CAS No.: 1081120-82-2
M. Wt: 281.271
InChI Key: LQMIDDJVVRZONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS 1081120-82-2) is a high-purity chemical reagent featuring a 1,3,4-oxadiazole core, a scaffold recognized for its significant potential in anticancer research . This compound is of particular interest in the development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors. Research indicates that oxadiazole-based compounds can act as potent PARP-1 inhibitors, a mechanism exploited in synthetic lethality for targeting BRCA-deficient and BRCA-proficient cancers . In vitro studies on mammary carcinoma cells (MCF-7) have shown that structurally related oxadiazole derivatives can inhibit cell viability with significant IC50 values, in some cases demonstrating greater potency than the clinical PARP inhibitor Olaparib . Treatment with these compounds induces characteristic cellular responses to PARP inhibition, including PARP cleavage, H2AX phosphorylation, and Caspase-3 activation, and can effectively reduce foci-formation and 3D Matrigel growth of cancer cells . Furthermore, in silico analyses confirm that such oxadiazoles bind to the catalytic site of PARP-1, making them valuable as tool compounds for probing PARP-related pathways and as exemplars for the development of new cancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-2-12-13(20-8-7-19-12)9-11(1)15-18-17-14(21-15)10-3-5-16-6-4-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMIDDJVVRZONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This is typically done by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 12
  • N : 4
  • O : 2

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action :
    • Oxadiazoles inhibit key enzymes involved in tumor growth, such as telomerase and focal adhesion kinase (FAK) .
    • They also interfere with DNA synthesis and repair mechanisms .
  • Case Studies :
    • A study demonstrated that compounds bearing the oxadiazole moiety showed promising results against breast (MDA-MB-231) and colon (HT-29) cancer cell lines with IC50 values indicating potent activity .
    • Another research indicated that specific derivatives exhibited significant telomerase inhibitory activity against gastric cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that oxadiazoles can act against a range of bacterial and fungal pathogens:

  • Activity Spectrum :
    • Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
    • Some derivatives have demonstrated antifungal properties as well.
  • Research Findings :
    • A systematic review on oxadiazole derivatives highlighted their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes .

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives are being investigated for their anti-inflammatory properties:

  • Mechanism :
    • They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
  • Experimental Evidence :
    • In vivo studies have reported reduced inflammation in animal models treated with oxadiazole compounds .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has potential applications in:

  • Antidiabetic Agents : Some derivatives have shown promise in lowering blood glucose levels in diabetic models.
  • Neuroprotective Agents : Research indicates potential neuroprotective effects against neurodegenerative diseases.

Summary of Findings

The applications of this compound span multiple therapeutic areas:

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of telomerase and FAKSignificant cytotoxicity in cancer cells
AntimicrobialDisruption of microbial membranesEffective against various pathogens
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation in animal models
AntidiabeticLowering blood glucose levelsPromising results in diabetic models
NeuroprotectivePotential protection against neuronal damageIndications of neuroprotection

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

The structural and functional properties of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can be compared to related derivatives with modifications to the oxadiazole substituents or core heterocycles. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Table 1: Comparison of Key Structural Features and Physical Properties

Compound Name Substituents on Oxadiazole Core Melting Point (°C) Yield (%) Key Functional Groups Reference
This compound (Target) Pyridin-4-yl, 2,3-dihydrobenzo[d]ioxin Not reported Not given Oxadiazole, pyridine, benzodioxane -
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyridin-4-yl)phenyl)-1,3,4-oxadiazole (3.10) 3-(Pyridin-4-yl)phenyl, benzodioxane 194–196 95 Extended aromatic system
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65) 2-Methylbenzylthio, benzodioxane Not reported Not given Thioether linkage
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4-(6-methylpyridin-3-yl)benzylthio)-1,3,4-oxadiazole () Thioether-linked 4-(6-methylpyridin-3-yl)benzyl Not reported 12 Thioether, methylpyridine
4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Dihydropyrazole, sulfonamide, benzodioxane 207–208 75.6 Sulfonamide, pyrazole

Key Observations :

  • Substituent Complexity : The target compound has a simpler pyridin-4-yl group compared to 3.10, which includes a biphenyl extension. This difference may influence solubility and binding affinity .
  • Thioether vs. Aromatic Linkages : Compound 65 () replaces the pyridinyl group with a thioether-linked 2-methylbenzyl group, enhancing hydrophobicity and telomerase inhibition (IC50 = 1.27 µM) .
  • Melting Points : Higher melting points (e.g., 194–196°C for 3.10) correlate with extended aromatic systems, suggesting stronger intermolecular interactions .

Key Observations :

  • The high yield (95%) of 3.10 suggests efficient coupling methods under mild conditions (Cs₂CO₃/DMF) .
  • Lower yields (e.g., 12% in ) may reflect challenges in thioether bond formation or purification .

Key Observations :

  • Compound 65’s telomerase inhibition highlights the role of thioether substituents in enhancing activity .
  • The target compound’s pyridinyl group may mimic the electron-deficient aromatic systems in active derivatives, though direct activity data are lacking.

Biological Activity

The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that have demonstrated a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The incorporation of various functional groups into the oxadiazole structure can enhance its biological efficacy and specificity.

Structure and Properties

The chemical structure of This compound includes:

  • A dihydrobenzo[b][1,4]dioxin moiety that may contribute to its biological activity.
  • A pyridine ring , which is known for enhancing lipophilicity and biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer progression such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
  • Cell Viability Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
    • Compounds bearing pyridine rings often demonstrated lower IC50 values (indicating higher potency) in breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard treatments like Olaparib .
CompoundCell LineIC50 (µM)Mechanism
5uMCF-71.4PARP inhibition
5sMDA-MB-23129.3PARP inhibition

The mechanisms through which this class of compounds exerts its anticancer effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and targets such as PARP1. These studies suggest that structural modifications can significantly enhance binding affinity and biological activity .
  • In Vivo Studies : Animal model studies have shown that oxadiazole derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole and its analogs?

The compound is typically synthesized via cyclization of hydrazide intermediates. For example, derivatives are prepared by reacting dihydrobenzo[d]dioxin-carboxylic acid hydrazides with pyridinyl-substituted acyl chlorides under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by phosphorus oxychloride (POCl₃). Key steps include:

  • Hydrazide formation : Condensation of carboxylic acids with hydrazine hydrate.
  • Oxadiazole cyclization : Using POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole ring.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, yielding solids with high purity (92–97%) .

Q. How is the structural characterization of this compound validated?

Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For example, pyridinyl protons resonate at δ 8.6–7.4 ppm, while dihydrodioxin protons appear as a multiplet at δ 4.3–4.6 ppm .
  • Mass spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 335–421) confirm molecular weight .
  • Melting point analysis : Sharp melting points (e.g., 194–196°C) indicate high crystallinity .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • Cytotoxicity assays : Tested against cancer cell lines (e.g., HEPG2, HELA) using MTT assays, with IC₅₀ values compared to controls like 5-fluorouracil .
  • Enzyme inhibition : Telomerase inhibition (IC₅₀ = 1.27 µM) and glycogen synthase kinase-3α (GSK-3α) inhibition (IC₅₀ < 1 µM) are measured via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How does the compound’s molecular geometry influence its biological activity?

X-ray crystallography reveals a planar oxadiazole core with dihedral angles of 10–15° between the benzodioxin and pyridinyl rings. This planar conformation enhances π-π stacking with enzyme active sites (e.g., telomerase reverse transcriptase). Substituents like trifluoromethyl groups increase hydrophobicity, improving membrane permeability .

Q. What computational strategies are employed to optimize its activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1, GSK-3α). Docking scores correlate with experimental IC₅₀ values, identifying critical hydrogen bonds (e.g., oxadiazole N3 with Lys242 in GSK-3α) .
  • QSAR studies : Hammett constants (σ) of substituents (e.g., -OCH₃, -CF₃) predict electronic effects on bioactivity. A linear regression model (R² = 0.89) links electron-withdrawing groups to enhanced kinase inhibition .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Variances in ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays.
  • Cell line heterogeneity : Differences in telomerase expression levels (e.g., HELA vs. BGC823 cells).
    Standardization using reference inhibitors (e.g., olaparib for PARP assays) and dose-response curves (4-parameter logistic model) improves reproducibility .

Q. What strategies enhance selectivity for specific enzyme targets?

  • Isosteric replacements : Replacing pyridinyl with pyrimidinyl groups reduces off-target kinase binding (e.g., CDK9 vs. CDK2).
  • Proteolysis-targeting chimeras (PROTACs) : Conjugating the compound to E3 ligase ligands (e.g., thalidomide) enables selective degradation of GSK-3α in AML models .

Q. How are structure-activity relationships (SARs) validated experimentally?

  • Analog synthesis : Systematic variation of substituents (e.g., -SCH₃, -Br) on the benzodioxin ring.
  • Free-energy perturbation (FEP) : Computational alanine scanning identifies residues contributing >1 kcal/mol to binding energy. Experimental validation via mutagenesis (e.g., GSK-3α T138A mutant) confirms SAR predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.